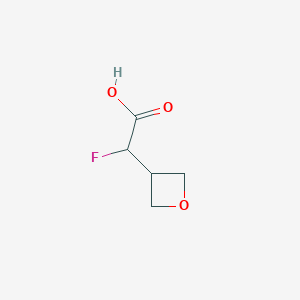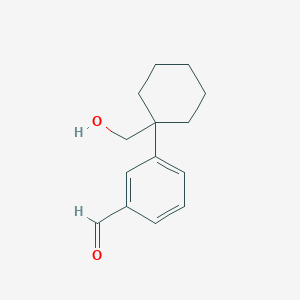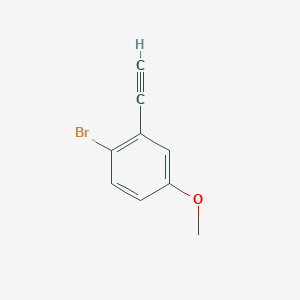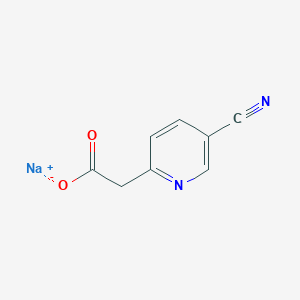![molecular formula C6H6Br2N4 B1449088 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide CAS No. 2044706-06-9](/img/structure/B1449088.png)
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
描述
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide: is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidin-4-amine core structure
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine: This involves the direct bromination of the parent compound using bromine in the presence of a suitable solvent such as acetic acid.
Sandmeyer Reaction:
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. The choice of solvent, temperature, and reaction time are carefully controlled to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the bromine atom.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and the specific biological system it interacts with.
相似化合物的比较
7H-pyrrolo[2,3-d]pyrimidin-4-amine: The parent compound without the bromine atom.
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A similar compound with a chlorine atom instead of bromine.
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another halogenated derivative with an iodine atom.
Uniqueness: 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide is unique due to its bromine atom, which imparts different chemical and physical properties compared to its chloro- and iodo- counterparts. This difference can influence its reactivity, stability, and biological activity.
属性
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4.BrH/c7-3-1-9-6-4(3)5(8)10-2-11-6;/h1-2H,(H3,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPZLCXVDJNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


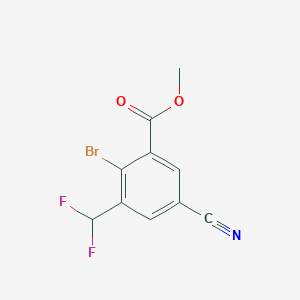
![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)
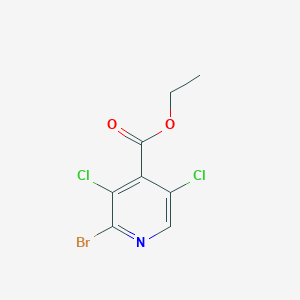
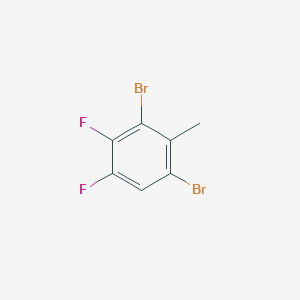
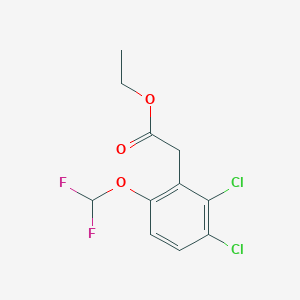
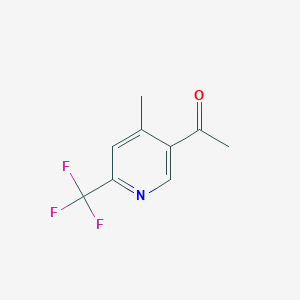
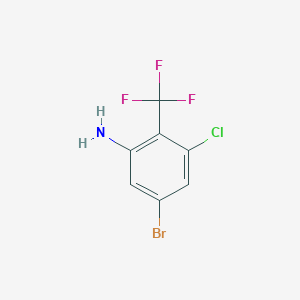
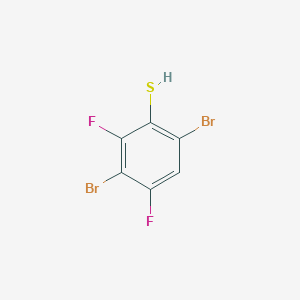
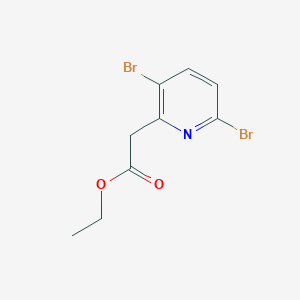
![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
